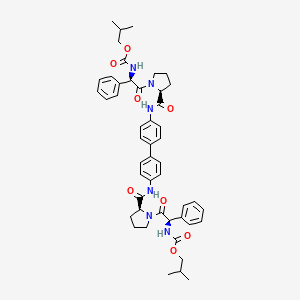
Hcv-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-41 is a highly potent inhibitor of the hepatitis C virus (HCV). It has shown significant efficacy in reducing HCV RNA replication, making it a promising candidate for the treatment of HCV infections . The compound has demonstrated varying levels of effectiveness against different HCV genotypes, with particularly strong activity against genotype 1b .
Chemical Reactions Analysis
Hcv-IN-41 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hcv-IN-41 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of HCV inhibitors and their chemical properties.
Biology: It is used to study the biological mechanisms of HCV replication and the effects of inhibition on viral activity.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of HCV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
Hcv-IN-41 exerts its effects by inhibiting the replication of HCV RNA. It targets specific molecular pathways involved in the replication process, thereby reducing the viral load in infected cells. The compound has shown high potency against multiple HCV genotypes, making it a versatile inhibitor .
Comparison with Similar Compounds
Hcv-IN-41 is unique in its high potency and broad-spectrum activity against various HCV genotypes. Similar compounds include:
Telaprevir: An HCV NS3/4A protease inhibitor with a different mechanism of action.
Grazoprevir: Another HCV NS3/4A protease inhibitor with high efficacy.
ABT-493 (Glecaprevir): A next-generation HCV protease inhibitor with pan-genotypic activity.
This compound stands out due to its exceptionally low EC50 values, indicating its high potency in inhibiting HCV replication .
Properties
Molecular Formula |
C48H56N6O8 |
|---|---|
Molecular Weight |
845.0 g/mol |
IUPAC Name |
2-methylpropyl N-[(1R)-2-[(2S)-2-[[4-[4-[[(2S)-1-[(2R)-2-(2-methylpropoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C48H56N6O8/c1-31(2)29-61-47(59)51-41(35-13-7-5-8-14-35)45(57)53-27-11-17-39(53)43(55)49-37-23-19-33(20-24-37)34-21-25-38(26-22-34)50-44(56)40-18-12-28-54(40)46(58)42(36-15-9-6-10-16-36)52-48(60)62-30-32(3)4/h5-10,13-16,19-26,31-32,39-42H,11-12,17-18,27-30H2,1-4H3,(H,49,55)(H,50,56)(H,51,59)(H,52,60)/t39-,40-,41+,42+/m0/s1 |
InChI Key |
FWJBNDKGIKJDPE-ATUXXYJQSA-N |
Isomeric SMILES |
CC(C)COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















